2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid
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Overview
Description
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its diverse biological activities and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid typically involves the functionalization of preformed pyrrolidine rings. One common method is the amination and cyclization of functionalized acyclic substrates . Another approach involves the oxidation of pyrrolidine derivatives . The reaction conditions often include the use of specific oxidants and additives to achieve the desired selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid undergoes various types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space and bind to enantioselective proteins . This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolidine-2,5-diones: Compounds with a similar structure but different functional groups, leading to distinct biological profiles.
Prolinol: A derivative of pyrrolidine with unique stereochemistry and biological activity.
Uniqueness
2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoacetic acid is unique due to its specific functional groups and reactivity, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its ability to interact with various molecular targets and pathways makes it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
1248434-10-7 |
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Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.2 |
Purity |
95 |
Origin of Product |
United States |
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